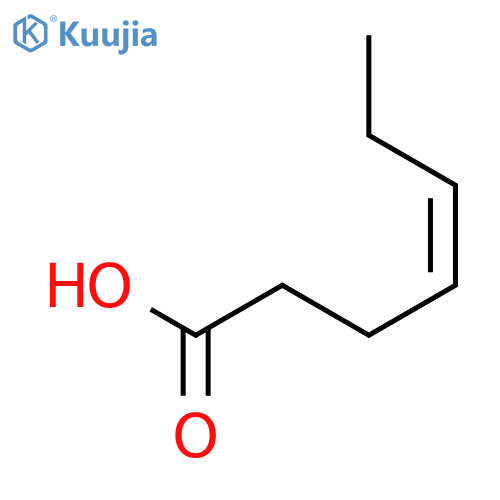Cas no 41653-95-6 ((Z)-hept-4-enoic acid)

(Z)-hept-4-enoic acid structure
商品名:(Z)-hept-4-enoic acid
(Z)-hept-4-enoic acid 化学的及び物理的性質
名前と識別子
-
- (Z)-hept-4-enoic acid
- (Z)-4-Heptenoic acid
- CHEBI:179463
- 4Z-heptenoic acid
- EINECS 255-476-4
- (4Z)-4-heptenoic acid
- cis-4-heptenoic acid
- DTXSID701314841
- (4Z)-HEPT-4-ENOIC ACID
- C7:1n-3
- 4-heptenoic acid
- 4-Heptenoic acid, (Z)-
- hex-3-ene-1-carboxylic acid
- SCHEMBL113369
- KFXPOIKSDYRVKS-ARJAWSKDSA-N
- NS00088632
- 41653-95-6
- LMFA01030452
-
- インチ: InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9)/b4-3-
- InChIKey: KFXPOIKSDYRVKS-ARJAWSKDSA-N
- ほほえんだ: CC\C=C/CCC(O)=O
計算された属性
- せいみつぶんしりょう: 128.08373
- どういたいしつりょう: 128.08373
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 37.3
じっけんとくせい
- 密度みつど: 0.968
- ふってん: 222 ºC
- フラッシュポイント: 119 ºC
- 屈折率: 1.457
(Z)-hept-4-enoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1973233-1g |
(Z)-Hept-4-enoic acid |
41653-95-6 | 98% | 1g |
¥8611.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1973233-5g |
(Z)-Hept-4-enoic acid |
41653-95-6 | 98% | 5g |
¥22575.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1973233-10g |
(Z)-Hept-4-enoic acid |
41653-95-6 | 98% | 10g |
¥32745.00 | 2024-05-14 |
(Z)-hept-4-enoic acid 関連文献
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
推奨される供給者
atkchemica
(CAS:41653-95-6)(Z)-hept-4-enoic acid

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ